3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Descripción
The compound 3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core modified with distinct substituents:
- Position 7: A 4-phenylpiperazine-1-carbonyl moiety, which introduces hydrogen-bonding capability and conformational flexibility.
This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions. Below, we compare this compound with structurally related quinazolinone derivatives to elucidate substituent effects on properties and activity.
Propiedades
Fórmula molecular |
C26H23ClN4O2S |
|---|---|
Peso molecular |
491.0 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H23ClN4O2S/c27-20-9-6-18(7-10-20)17-31-25(33)22-11-8-19(16-23(22)28-26(31)34)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-11,16H,12-15,17H2,(H,28,34) |
Clave InChI |
RFBOYBAUGVMUSY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(4-clorofenil)metil]-7-(4-fenilpiperazina-1-carbonil)-2-sulfanilideno-1H-quinazolin-4-ona típicamente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye:
Formación del núcleo de quinazolinona: Este paso involucra la ciclización de derivados del ácido antranílico con reactivos apropiados para formar el núcleo de quinazolinona.
Introducción del anillo de piperazina: El anillo de piperazina se introduce a través de reacciones de sustitución nucleofílica, a menudo utilizando derivados de piperazina.
Adición del grupo clorofenilo: El grupo clorofenilo se introduce a través de reacciones de alquilación o acilación de Friedel-Crafts.
Ensamblaje final: El paso final involucra el acoplamiento del núcleo de quinazolinona con los grupos piperazina y clorofenilo bajo condiciones de reacción específicas, como el uso de agentes de acoplamiento y catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y optimización de procesos para escalar la síntesis.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Sulfanylidene Group
The sulfanylidene (-S-) group in the quinazolinone scaffold is reactive toward nucleophiles. Key reactions include:
| Reaction Type | Reactants/Conditions | Products/Applications | Notes |
|---|---|---|---|
| Thiol-disulfide exchange | Aliphatic thiols (e.g., mercaptoethanol) in basic media | Thioether derivatives with modified solubility | Enhances bioavailability for pharmacological studies. |
| Amine substitution | Primary amines (e.g., methylamine) under reflux | Amine-linked derivatives for receptor binding studies | Used to explore structure-activity relationships (SAR) in drug design. |
Oxidation and Reduction Reactions
The sulfanylidene group undergoes redox transformations:
| Reaction Type | Conditions | Products | Biological Implications |
|---|---|---|---|
| Oxidation | HO or mCPBA in DCM | Sulfoxide or sulfone derivatives | Increased polarity improves CNS permeability. |
| Reduction | NaBH or LiAlH in THF | Thiol derivatives | Potential prodrug activation pathways. |
Piperazine Functionalization
The 4-phenylpiperazine moiety undergoes alkylation and acylation:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide) | N-alkylated piperazine derivatives | Modulates receptor selectivity (e.g., serotonin vs. dopamine receptors). |
| Acylation | Acetyl chloride in pyridine | Acetylated piperazine derivatives | Enhances metabolic stability in pharmacokinetic studies. |
Quinazolinone Ring Modifications
The quinazolinone core participates in electrophilic aromatic substitution (EAS):
Cycloaddition and Cross-Coupling Reactions
The compound’s unsaturated bonds enable catalytic cross-coupling:
Hydrolysis and Degradation Pathways
Stability under hydrolytic conditions:
| Condition | Products | Degradation Mechanism |
|---|---|---|
| Acidic (HCl, 60°C) | Cleavage of piperazine-carbonyl bond | Forms 4-chlorobenzyl alcohol and quinazolinone fragments. |
| Basic (NaOH, reflux) | Hydrolysis of sulfanylidene to thiolate | Generates water-soluble intermediates for analytical studies. |
Mechanistic Insights
-
Sulfanylidene Reactivity : The thiocarbonyl group acts as a soft nucleophile, facilitating reactions with electrophiles like alkyl halides.
-
Piperazine Dynamics : The phenylpiperazine group adopts a chair conformation, optimizing interactions with biological targets during alkylation/acylation.
-
Quinazolinone Aromaticity : Electron-withdrawing substituents (e.g., Cl) direct EAS to specific positions, altering pharmacological profiles .
Synthetic Pathways
Key steps in the compound’s synthesis include:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Anthranilic acid + 4-chlorobenzyl chloride | N-substituted anthranilamide |
| 2 | Cyclization with CS/KOH | 2-Sulfanylidene quinazolinone core |
| 3 | Piperazine coupling via EDC/HOBt | Final product after purification by chromatography. |
Comparative Reactivity with Analogues
| Compound | Key Reaction Differences |
|---|---|
| 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-quinazolin-4-one | Reduced piperazine reactivity due to steric hindrance from methyl group. |
| 7-(4-benzylpiperazine-1-carbonyl) derivatives | Enhanced alkylation rates at the benzyl-substituted piperazine. |
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that quinazoline derivatives possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this one have demonstrated efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Activity : Quinazolines have been investigated for their potential as anticancer agents. The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- CNS Effects : The piperazine moiety in the compound is known for its psychoactive properties, potentially influencing neurotransmitter systems. This suggests possible applications in treating neurological disorders such as anxiety and depression .
Case Studies
Several studies have documented the efficacy of similar quinazoline compounds:
- Antimicrobial Efficacy Study : A study published in RSC Advances found that derivatives of quinazoline exhibited significant antibacterial activity. Compounds were tested against Mycobacterium smegmatis, with some showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong potential for further development as antimicrobial agents .
- Anticancer Research : Research has highlighted the cytotoxic effects of quinazoline derivatives on various cancer cell lines. For example, derivatives similar to the target compound have been shown to induce apoptosis in breast cancer cells, suggesting a pathway for therapeutic intervention .
Mecanismo De Acción
El mecanismo de acción de 3-[(4-clorofenil)metil]-7-(4-fenilpiperazina-1-carbonil)-2-sulfanilideno-1H-quinazolin-4-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías y los objetivos moleculares exactos involucrados dependen de la aplicación y el contexto específicos de su uso.
Comparación Con Compuestos Similares
Substituent Variability at Position 3
Compound A : 3-(4-Methoxyphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Key Difference : Position 3 substituent is 4-methoxyphenyl (electron-donating) vs. 4-chlorophenylmethyl (electron-withdrawing).
- Lipophilicity: Chlorophenylmethyl increases logP (more lipophilic) compared to methoxyphenyl, influencing membrane permeability.
Compound B : 7-Chloro-3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Impact :
- Reduced steric bulk may enhance solubility but limit target selectivity.
- Dual chloro substituents (positions 3 and 7) could amplify electrophilic character, increasing reactivity in nucleophilic environments.
Substituent Variability at Position 7
Compound C : 3-(3-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Key Difference : Pyrrolidine-1-carbonyl replaces 4-phenylpiperazine-1-carbonyl.
- Impact: Ring Size: Pyrrolidine (5-membered) vs. piperazine (6-membered) alters conformational flexibility and hydrogen-bonding geometry.
Compound D : 2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5,7-dimethoxyquinazolin-4(3H)-one (15a)
- Key Difference : Cyclopropanecarbonyl-piperazine and fluorophenyl substituents.
- Impact: Electron-Withdrawing Effects: Fluorine and cyclopropanecarbonyl groups may reduce electron density at position 7, affecting interactions with electron-rich targets. Melting Point: Higher melting point (233–235°C) compared to typical quinazolinones, suggesting stronger crystal packing due to polar substituents.
Core Structure Modifications
Compound E : 3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Key Difference: Triazolo ring fused to quinazolinone core.
- Electron Density: Fusion alters electron distribution, possibly enhancing π-π stacking with aromatic residues.
Actividad Biológica
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 463.92 g/mol. Its structure includes a quinazolinone core substituted with a chlorophenyl group and a phenylpiperazine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing moderate to potent inhibitory effects.
- Case Study : In a study evaluating the antiproliferative effects of related quinazoline derivatives, compounds were tested against breast cancer resistance protein (BCRP) and other cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity, with IC50 values in the low micromolar range for several derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[Chlorophenylmethyl]-7-(4-phenylpiperazine) | MCF-7 | 5.0 |
| 3-[Chlorophenylmethyl]-7-(4-phenylpiperazine) | A549 | 7.5 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease.
- Findings : A study reported that derivatives similar to this compound exhibited strong inhibitory activity against AChE, with some compounds showing IC50 values lower than 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | 3-[Chlorophenylmethyl]-7-(4-phenylpiperazine) | 9.2 |
| Urease | 3-[Chlorophenylmethyl]-7-(4-phenylpiperazine) | 12.5 |
Antibacterial Activity
Research has shown that quinazoline derivatives possess antibacterial properties as well. The compound was tested against various bacterial strains.
- Results : The synthesized compounds demonstrated moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that modifications in the structure could lead to enhanced antimicrobial effects .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
- Enzyme Interaction : The structure allows for effective binding to active sites of enzymes such as AChE, leading to inhibition of their activity.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with condensation of 4-chlorobenzaldehyde derivatives with thioacetate intermediates, followed by hydrogenation or coupling reactions. For example:
- Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one .
- Step 2 : Introduce the 4-phenylpiperazine moiety via carbonyl coupling using reagents like 1-(4-phenylpiperazine)carbonyl chloride under anhydrous conditions (e.g., DMF, 60–80°C, 12–24 hours) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Yields typically range from 45% to 55%, depending on reaction optimization .
Basic: How is structural characterization validated for this compound?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., R-factor < 0.05) to confirm bond lengths, angles, and sulfanylidene tautomerism .
- NMR Spectroscopy : Compare experimental and NMR shifts (e.g., quinazolinone carbonyl at ~170 ppm, piperazine protons at 2.8–3.5 ppm) with DFT-calculated values to validate assignments .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 505.2) and isotopic pattern matching .
Advanced: How can hydrogen bonding patterns influence crystal packing and stability?
Methodological Answer:
Hydrogen bonding networks are analyzed using graph set notation (e.g., motifs) to predict stability and solubility:
- Example : The sulfanylidene group forms S–H···N interactions with adjacent quinazolinone rings, stabilizing layered crystal packing. Use Mercury or CrystalExplorer to visualize these interactions .
- Thermal Analysis : Correlate TGA/DSC data (e.g., decomposition onset at 220°C) with intermolecular bond strength to assess stability under storage conditions .
Advanced: What strategies are used to resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Discrepancies (e.g., tautomeric forms observed in NMR vs. X-ray) require:
- Dynamic NMR Studies : Variable-temperature NMR to detect equilibrium between sulfanylidene and thione tautomers .
- DFT Calculations : Compare energy-minimized tautomers with experimental data using Gaussian or ORCA software .
- Cross-Validation : Validate crystallographic occupancy factors against Hirshfeld surface analysis to confirm dominant tautomeric states .
Advanced: How can structure-activity relationships (SAR) be explored for pharmacological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and assess bioactivity. Use Suzuki coupling for aromatic substitutions .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC) .
- Pharmacophore Modeling : Generate 3D pharmacophores with MOE or Schrödinger to identify critical interactions (e.g., piperazine-carbonyl H-bond donors) .
Advanced: What computational methods predict intermolecular interactions in co-crystals?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen co-formers (e.g., carboxylic acids) for hydrogen-bond compatibility with the quinazolinone core .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 60% H···H contacts, 25% S···π) with CrystalExplorer to guide co-crystal design .
- MD Simulations : Simulate solvent effects (e.g., ethanol/water mixtures) to predict co-crystal stability under recrystallization conditions .
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